4-(But-3-en-1-yl)quinoline chemical structure and properties
4-(But-3-en-1-yl)quinoline chemical structure and properties
An In-depth Technical Guide to 4-(But-3-en-1-yl)quinoline: Structure, Properties, and Synthetic Strategies for Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(But-3-en-1-yl)quinoline, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the synthesis and properties of its novel derivatives is crucial for the discovery of new therapeutic leads.[1][2][3][4][5] This document outlines the molecular structure, predicted physicochemical properties, a detailed synthetic protocol, and the analytical techniques required for the characterization of this specific analogue.
Molecular Structure and Chemical Identity
4-(But-3-en-1-yl)quinoline possesses a molecular formula of C₁₃H₁₃N. Its structure consists of a quinoline bicyclic heteroaromatic ring system substituted at the C4 position with a but-3-en-1-yl aliphatic chain. The terminal vinyl group of the substituent offers a reactive handle for further chemical modifications, making it a versatile building block in synthetic chemistry.
The IUPAC name for this compound is 4-(but-3-en-1-yl)quinoline. The structure is composed of a benzene ring fused to a pyridine ring, a defining feature of all quinoline-based molecules.[2][6]
Caption: Chemical Structure of 4-(But-3-en-1-yl)quinoline.
Physicochemical and Spectroscopic Properties
Physical Properties
The parent compound, quinoline, is a colorless, hygroscopic liquid with a characteristic odor.[6] The addition of the butenyl side chain will increase the molecular weight and likely raise the boiling point compared to quinoline. It is expected to be a liquid at room temperature and sparingly soluble in water but readily soluble in common organic solvents like ethanol, ether, and chloroform.[6]
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₁₃H₁₃N | - |
| Molar Mass | 183.25 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Based on quinoline[6] |
| Boiling Point | > 237 °C | Higher than quinoline (237 °C) due to increased mass[6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Based on quinoline's properties[6] |
| pKa (of conjugate acid) | ~4.9 | Similar to quinoline (4.85)[6] |
Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis is essential for the structural confirmation of the synthesized molecule. The following are the expected spectral data:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic quinoline protons and the aliphatic butenyl chain protons.
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Quinoline Protons (δ 7.5-8.9 ppm): A series of complex multiplets and doublets characteristic of a 4-substituted quinoline ring. The H2 proton will likely be the most downfield signal.
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Vinyl Protons (δ 4.9-5.9 ppm): A complex multiplet for the -CH= proton and two distinct signals (doublet of doublets) for the terminal =CH₂ protons.
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Aliphatic Protons (δ 2.0-3.0 ppm): Two triplets or multiplets corresponding to the two methylene (-CH₂-) groups in the butenyl chain.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show 13 distinct signals.
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Quinoline Carbons (δ 120-150 ppm): Signals corresponding to the nine carbons of the quinoline ring system.
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Alkene Carbons (δ ~115 and ~138 ppm): Two signals for the sp² hybridized carbons of the C=C double bond.
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Aliphatic Carbons (δ ~30-40 ppm): Two signals for the sp³ hybridized methylene carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.
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~3050 cm⁻¹: C-H stretching for the aromatic and vinyl groups.
-
~2930 and ~2850 cm⁻¹: C-H stretching for the aliphatic methylene groups.
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~1640 cm⁻¹: C=C stretching of the terminal alkene.
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~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~910 and ~990 cm⁻¹: Out-of-plane bending vibrations for the terminal vinyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula.
-
Molecular Ion (M⁺): An exact mass peak corresponding to C₁₃H₁₃N (m/z ≈ 183.1048).
-
Fragmentation: The fragmentation pattern would likely involve the loss of the butenyl chain or fragments thereof, providing further structural confirmation.[8]
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Proposed Synthesis Protocol: Suzuki Cross-Coupling
The synthesis of 4-(but-3-en-1-yl)quinoline can be efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely used for forming C-C bonds and is tolerant of a variety of functional groups. The proposed strategy involves the coupling of a 4-haloquinoline with a butenylboronic acid derivative.
Rationale for Synthetic Choice
The Suzuki coupling is chosen for its mild reaction conditions, high yields, and the commercial availability of the necessary precursors. 4-Chloroquinoline is a common starting material, and but-3-en-1-ylboronic acid pinacol ester is also commercially available or can be readily prepared. This pathway offers a reliable and direct route to the target molecule.
Experimental Workflow
Caption: Workflow for the Suzuki cross-coupling synthesis.
Step-by-Step Methodology
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Reaction Assembly: To a dry Schlenk flask under an argon atmosphere, add 4-chloroquinoline (1.0 eq), but-3-en-1-ylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of dioxane and water as the solvent.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 2-5 mol%.
-
Reaction Execution: Seal the flask and heat the mixture in an oil bath at 80-90 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 4-(But-3-en-1-yl)quinoline.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[4][9] Famous examples include the antimalarial drugs chloroquine and quinine.[5][10] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5][11]
4-(But-3-en-1-yl)quinoline serves as a valuable intermediate for several reasons:
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Scaffold for Library Synthesis: It provides a core quinoline structure that can be further diversified.
-
Reactive Handle: The terminal alkene is amenable to a wide array of chemical transformations, such as hydrogenation, halogenation, epoxidation, and metathesis, allowing for the rapid generation of a library of novel analogues for biological screening.
-
Linker Moiety: The butenyl chain can act as a flexible linker to attach other pharmacophores or functional groups, a common strategy in the design of multi-target drugs or probes for chemical biology.
Given the established importance of the 4-substituted quinoline scaffold, this particular derivative is a promising starting point for developing new lead compounds in oncology, infectious diseases, and neurodegenerative disorders.[11][12]
Conclusion
4-(But-3-en-1-yl)quinoline is a synthetically accessible and versatile chemical entity. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. The predictive analysis of its properties and spectroscopic data offers a reliable baseline for researchers. The strategic importance of its structural features—a proven pharmacophore core combined with a reactive functional group—positions it as a high-value building block for the synthesis of next-generation therapeutic agents.
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available from: [Link]
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